Navigating the Synthesis and Handling of 5-methyl-2-nitrothiophene-3-sulfonyl chloride: A Technical Guide for Researchers
Navigating the Synthesis and Handling of 5-methyl-2-nitrothiophene-3-sulfonyl chloride: A Technical Guide for Researchers
This guide provides an in-depth technical overview of 5-methyl-2-nitrothiophene-3-sulfonyl chloride, a compound of interest for researchers, scientists, and drug development professionals. Given the limited availability of a comprehensive Material Safety Data Sheet (MSDS) for this specific molecule, this document synthesizes information from authoritative sources on its constituent chemical classes—sulfonyl chlorides, nitroaromatic compounds, and thiophene derivatives—to provide a robust framework for its safe handling and use.
Chemical Identification and Properties
5-methyl-2-nitrothiophene-3-sulfonyl chloride is a substituted thiophene derivative containing both a nitro group and a sulfonyl chloride functional group. These features contribute to its reactivity and potential hazards.
| Property | Value | Source |
| Chemical Name | 5-methyl-2-nitrothiophene-3-sulfonyl chloride | [1] |
| CAS Number | 1909348-24-8 | [1] |
| EC Number | 825-597-2 | [1] |
| Molecular Formula | C5H4ClNO4S2 | [2] |
| Molecular Weight | 240.92703 Da (Monoisotopic Mass) | [2] |
| SMILES | CC1=CC(=C(S1)[O-])S(=O)(=O)Cl | [2] |
| InChI | InChI=1S/C5H4ClNO4S2/c1-3-2-4(13(6,10)11)5(12-3)7(8)9/h2H,1H3 | [2] |
Hazard Assessment and GHS Classification
The hazard profile of 5-methyl-2-nitrothiophene-3-sulfonyl chloride is dictated by the synergistic effects of its functional groups. While a specific, comprehensive GHS classification is not fully available, the known classifications and the hazards of related compounds provide a strong basis for a precautionary approach.[1]
Known GHS Classifications: [1]
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled).[1]
-
Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage).[1][3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H336: May cause drowsiness or dizziness).[1]
Inferred Hazards based on Chemical Class:
-
Reactivity: As a sulfonyl chloride, it is expected to react readily, and potentially violently, with nucleophiles such as water, alcohols, and amines.[4][5] This reactivity is a cornerstone of its synthetic utility but also a primary safety concern.[6][7][8]
-
Nitroaromatic Toxicity: Nitroaromatic compounds are a class of chemicals known for their potential toxicity, including mutagenic and carcinogenic effects.[9][10][11][12] The nitro group can be metabolized to reactive intermediates that can damage DNA.[10][11]
-
Thermal Instability: Nitroaromatic compounds can be energetic and may decompose exothermically, and in some cases, explosively, upon heating.[11][13]
Safe Handling and Storage Protocols
A rigorous and cautious approach to handling and storage is paramount. The following protocols are derived from best practices for managing highly reactive and potentially toxic substances.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
Caption: Essential PPE for handling 5-methyl-2-nitrothiophene-3-sulfonyl chloride.
Engineering Controls
-
Ventilation: All handling of 5-methyl-2-nitrothiophene-3-sulfonyl chloride must be conducted in a certified chemical fume hood to minimize inhalation exposure.[14][15]
-
Inert Atmosphere: Due to its reactivity with moisture, storage and handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation and the formation of hazardous byproducts.[5]
Storage
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[16][17][18]
-
Incompatibilities: Segregate from incompatible materials, including water, alcohols, amines, strong bases, and oxidizing agents.[5][15][16]
-
Container: Keep the container tightly sealed to prevent moisture ingress.[5][16][17]
Experimental Protocols and Reactivity
The sulfonyl chloride group is a powerful electrophile, making it a versatile synthetic handle.[6][8] Its reactions are central to the utility of 5-methyl-2-nitrothiophene-3-sulfonyl chloride in drug discovery and organic synthesis.
General Reaction Scheme
Caption: General nucleophilic substitution reaction of 5-methyl-2-nitrothiophene-3-sulfonyl chloride.
Step-by-Step Protocol for Sulfonamide Synthesis
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine starting material in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture.
-
Sulfonyl Chloride Addition: Slowly add a solution of 5-methyl-2-nitrothiophene-3-sulfonyl chloride in the same anhydrous solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product with a suitable organic solvent.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.[15][19] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.[15][19] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15][19] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[15] Seek immediate medical attention.[15][19] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, dry material and place it in a suitable container for disposal.[17][20] Avoid contact with water.[15] |
Disposal Considerations
Dispose of 5-methyl-2-nitrothiophene-3-sulfonyl chloride and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[17]
Conclusion
5-methyl-2-nitrothiophene-3-sulfonyl chloride is a valuable synthetic building block with a significant hazard profile. By understanding its chemical properties and adhering to the stringent handling, storage, and emergency procedures outlined in this guide, researchers can safely unlock its potential in their scientific endeavors. A thorough risk assessment should always precede any new experimental work with this compound.
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